Cas no 1212993-79-7 ((4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE)

(4R)-6-ブロモ-7-フルオロ-3,4-ジヒドロ-2H-1-ベンゾピラン-4-アミンは、キラルなベンゾピラン骨格を有する有機化合物です。6位の臭素と7位のフッ素というハロゲン置換基により、電子求引性と分子の立体障害が調整されており、医薬品中間体としての応用が期待されます。(4R)という絶対配置を持つキラルアミン部位は、不斉合成における重要な構築要素となり得ます。高い立体選択性と反応性を兼ね備えており、創薬化学分野での使用に適した特性を示します。特に中枢神経系標的化合物の合成前駆体としての潜在性が注目されています。

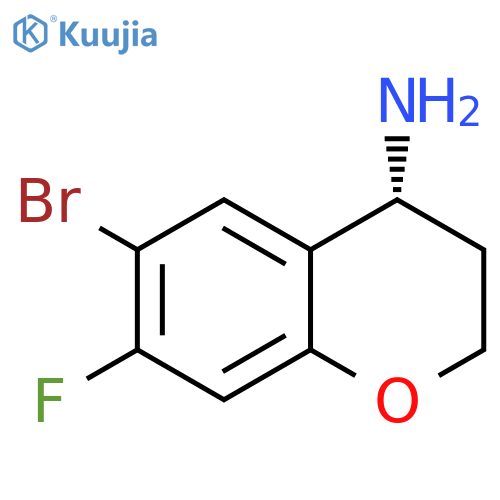

1212993-79-7 structure

商品名:(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE 化学的及び物理的性質

名前と識別子

-

- (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE

- 2H-1-Benzopyran-4-amine, 6-bromo-7-fluoro-3,4-dihydro-, (4R)-

- (R)-6-Bromo-7-fluorochroman-4-amine

- Y12355

- AKOS017560950

- 1212993-79-7

-

- インチ: 1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1

- InChIKey: SBMBPLQOIUUGJK-MRVPVSSYSA-N

- ほほえんだ: C1OC2=CC(F)=C(Br)C=C2[C@H](N)C1

計算された属性

- せいみつぶんしりょう: 244.98515g/mol

- どういたいしつりょう: 244.98515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 1.584±0.06 g/cm3(Predicted)

- ふってん: 275.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.30±0.20(Predicted)

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760974-1g |

(r)-6-Bromo-7-fluorochroman-4-amine |

1212993-79-7 | 98% | 1g |

¥9082.00 | 2024-08-09 |

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1212993-79-7 ((4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量